(2E)-5-methyl-2,4-hexadienal

Description

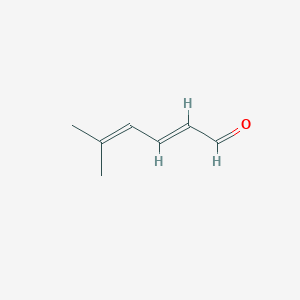

Structure

3D Structure

Properties

IUPAC Name |

(2E)-5-methylhexa-2,4-dienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-7(2)5-3-4-6-8/h3-6H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJLBCUBINNBSR-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C=C/C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to (2E)-5-methyl-2,4-hexadienal

The creation of this compound is most commonly achieved through the self-aldol condensation of 3-methylbutanal, also known as isovaleraldehyde. This pathway is a cornerstone of its synthesis, though alternative methods for analogous structures are also well-documented.

Self-Aldol Condensation Approaches from Substituted Aldehydes

The self-condensation of 3-methylbutanal involves the dimerization of the aldehyde to form a β-hydroxy aldehyde, which subsequently undergoes dehydration to yield the final α,β,γ,δ-unsaturated aldehyde. This process is typically catalyzed by amines, often in the presence of acidic co-catalysts, and is influenced by the solvent system and the efficiency of water removal.

The self-aldol condensation of aldehydes can be effectively catalyzed by amines. Both primary and secondary amines have been shown to be effective in promoting this transformation. For instance, the reaction can be carried out using a secondary amine like piperidine in conjunction with an acidic co-catalyst. The amine catalyst functions by forming a nucleophilic enamine intermediate with one molecule of the aldehyde, which then attacks the carbonyl carbon of a second aldehyde molecule.

Research into analogous systems, such as the self-condensation of 3-methyl-2-butenal, has demonstrated that primary amines can also serve as effective catalysts, leading to the formation of the desired condensation product.

The efficiency of the amine-catalyzed aldol (B89426) condensation is often enhanced by the presence of a weak acidic co-catalyst, such as a carboxylic acid. Acetic acid is a commonly employed co-catalyst in these reactions. The acid facilitates both the formation of the enamine intermediate and the final dehydration step.

The choice of solvent also plays a crucial role in the reaction outcome. Non-polar, aprotic solvents like toluene are frequently used. The solvent system must be compatible with the reactants and catalysts and should ideally facilitate the removal of water to drive the reaction towards the dehydrated product.

Table 1: Representative Catalytic Systems for Aldol Condensation

| Catalyst System | Reactants | Product | Observations |

| Piperidine / Acetic Acid | 3-Methylbutanal | This compound | A classic system for aldol condensation. |

| Primary Amine / Carboxylic Acid | 3-Methyl-2-butenal | Dehydrolavandulal | Demonstrates the utility of primary amines. |

This table is generated based on established principles of aldol condensation reactions.

The final step of the aldol condensation is a dehydration reaction, which is reversible. To maximize the yield of the desired this compound, it is essential to remove the water that is formed as a byproduct. A common laboratory and industrial technique to achieve this is azeotropic distillation using a Dean-Stark apparatus. This setup allows for the continuous removal of water from the reaction mixture, thereby shifting the equilibrium towards the formation of the α,β-unsaturated product.

In some cases, drying agents can also be employed to sequester the water formed during the reaction, although this is less common for large-scale preparations. The presence of a drying agent, while not always essential, can improve the efficiency of the condensation.

Alternative Chemical Synthesis Pathways for Analogous Dienals

Beyond aldol condensation, other synthetic methodologies are widely used for the construction of conjugated dienals. These methods often offer greater control over stereochemistry and can be applied to a broader range of substrates.

The Wittig reaction is a powerful tool for olefination, involving the reaction of an aldehyde or ketone with a phosphonium ylide. To synthesize a dienal, an α,β-unsaturated aldehyde can be reacted with an appropriate phosphorane. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. The HWE reaction typically provides excellent (E)-selectivity in the formation of the new double bond and has the advantage that the phosphate byproduct is water-soluble, simplifying purification. This reaction is highly versatile and is a cornerstone in the synthesis of polyenes.

Advanced Catalytic Approaches in Dienal Synthesis

Modern organic synthesis has seen the development of sophisticated catalytic systems that offer high efficiency, selectivity, and atom economy in the synthesis of conjugated dienals.

Palladium-catalyzed reactions have emerged as a powerful strategy. For instance, a highly atom-economical and redox-neutral method involves the palladium-catalyzed conjugate addition of terminal acetylenes to acrolein, followed by an alkyne isomerization to furnish (E,E)-dienals. This approach allows for the rapid construction of the dienal framework from simple, unactivated starting materials.

Organocatalysis represents another frontier in dienal synthesis. Chiral secondary amines, such as derivatives of proline, can catalyze the asymmetric synthesis of α,β,γ,δ-unsaturated aldehydes. These catalysts operate by forming dienamine intermediates with α,β-unsaturated aldehydes, which can then undergo reactions at the γ-position. This strategy has been successfully applied in the enantioselective alkylation and oxidation of unsaturated aldehydes. Visible-light-promoted organocatalytic aerobic oxidation of silyl enol ethers also provides a straightforward route to α,β-unsaturated ketones and aldehydes using a cheap organic dye as a photosensitizer.

Table 2: Comparison of Advanced Catalytic Methods for Dienal Synthesis

| Catalytic Method | Catalyst Example | Key Features |

| Palladium Catalysis | Pd(OAc)₂ / PPh₃ | High atom economy, good diastereoselectivity, redox-neutral. |

| Organocatalysis | Proline derivatives | Enantioselective functionalization, operates via dienamine intermediates. |

| Photoredox Catalysis | Organic Dyes | Uses visible light, aerobic oxidation, mild conditions. |

This table summarizes key features of advanced catalytic methods discussed in the text.

Organocatalysis in Conjugated Aldehyde Formation

Organocatalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild and environmentally benign conditions. The synthesis of α,β-unsaturated aldehydes, including conjugated dienals like this compound, can be achieved through various organocatalytic methods. These reactions often utilize small organic molecules, such as amines, to activate substrates and facilitate bond formation. researchgate.net

Two prominent examples of such transformations are the aldol condensation and the Mannich reaction. In the context of forming conjugated aldehydes, an organocatalytic aldol condensation would involve the reaction of an enolizable aldehyde or ketone with another aldehyde. For instance, the synthesis of a dienal system could be envisioned through a vinylogous aldol reaction, where an enamine or enolate intermediate attacks the carbonyl group of an α,β-unsaturated aldehyde.

The Mannich reaction provides another route. The mechanism involves the reaction of an enolizable aldehyde with an iminium ion, which is formed from the condensation of an amine catalyst with another aldehyde (often formaldehyde). researchgate.net This process can introduce functional groups at the α-position of the aldehyde, which can then be further manipulated to generate the conjugated diene system. Iminium ion catalysis, a cornerstone of modern organocatalysis, effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes, activating them for various transformations. nih.gov This activation strategy is central to many organocatalytic methods for constructing complex carbonyl compounds. nih.govwikipedia.org

The table below illustrates representative organocatalytic reactions used in the formation of unsaturated aldehydes.

| Reaction Type | Catalyst Example | Substrate 1 | Substrate 2 | Product Type |

| Aldol Condensation | Proline | Aldehyde | Ketone | α,β-Unsaturated Ketone/Aldehyde |

| Mannich Reaction | Pyrrolidine | Aldehyde | Formaldehyde + Amine | α-Substituted-α,β-Unsaturated Aldehyde |

| Michael Addition | Imidazolidinone | Aldehyde | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

Transition Metal-Mediated Transformations

Transition metal catalysis offers a diverse and highly efficient toolkit for the stereoselective synthesis of conjugated dienes and polyenes. jk-sci.com While specific methods for this compound are not extensively detailed, several powerful cross-coupling and carbonylation reactions provide logical synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. mdpi.comorganic-chemistry.org A plausible route to a dienal could involve the coupling of a vinyl halide, such as 1-bromo-3-methyl-1,3-butadiene, with an acrolein equivalent under Heck conditions. The reaction typically proceeds via oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. organic-chemistry.orgwikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or triflate. libretexts.orgmdpi.com The synthesis of a dienal could be achieved by reacting a vinylstannane with a halo-substituted α,β-unsaturated aldehyde. The reaction is valued for its tolerance of a wide variety of functional groups. mdpi.comwikipedia.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Suzuki Coupling: Similar to the Stille reaction, the Suzuki coupling utilizes an organoboron compound (like a boronic acid) instead of an organostannane. nih.gov This method is often preferred due to the lower toxicity of boron reagents.

Hydroformylation: Also known as the oxo process, hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. google.com The hydroformylation of conjugated dienes can be catalyzed by rhodium or cobalt complexes. researchgate.netacs.org While regioselectivity can be a challenge, specialized ligand systems have been developed to control the position of the formyl group addition, potentially providing a direct route to unsaturated aldehydes from diene precursors. researchgate.netnih.gov

The following table summarizes these potential transition metal-mediated routes.

| Reaction Name | Catalyst | Substrate 1 | Substrate 2 | Key Features |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | Unsaturated Halide | Alkene | Forms substituted alkenes. |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | Organic Halide/Triflate | Tolerates many functional groups. mdpi.com |

| Suzuki Coupling | PdCl₂(dppf) | Organoboron Compound | Organic Halide/Triflate | Utilizes less toxic boron reagents. nih.gov |

| Hydroformylation | Rh or Co complexes | Alkene/Diene | CO + H₂ | Direct addition of a formyl group. google.com |

Asymmetric Synthesis and Enantiomeric Control in Related Dienal Systems

While this compound is itself an achiral molecule, dienal moieties are critical components in asymmetric synthesis, where they react to form chiral products with high enantiomeric excess. Enantiomeric control in reactions involving dienals is most prominently achieved in cycloaddition reactions, particularly the Diels-Alder reaction.

The development of asymmetric catalysis for the Diels-Alder reaction has been a major focus of synthetic chemistry. researchgate.net Chiral Lewis acids and organocatalysts are employed to create a chiral environment around the reacting partners, influencing the facial selectivity of the approach of the dienophile to the diene.

Chiral Lewis Acid Catalysis: Lewis acids, such as complexes of aluminum, boron, or copper, can coordinate to the carbonyl oxygen of the dienal. researchgate.net When the ligands attached to the metal center are chiral, they can effectively shield one face of the dienal or the dienophile, directing the cycloaddition to occur from the less sterically hindered face. This leads to the preferential formation of one enantiomer of the resulting cycloadduct. nih.govresearchgate.net

Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for enantioselective reactions. In the context of dienals, chiral secondary amines (such as proline derivatives or imidazolidinones) can reversibly react with the aldehyde to form a chiral iminium ion. mdpi.com This iminium ion activation lowers the LUMO of the dienal system, accelerating the reaction rate and, due to the catalyst's chirality, providing a stereocontrolled environment that dictates the enantiomeric outcome of the cycloaddition. mdpi.comresearchgate.net This strategy has been successfully applied to both inter- and intramolecular Diels-Alder reactions involving dienal systems. mdpi.com

Chemical Reactivity and Derivatization of the Dienal Moiety

The chemical reactivity of this compound is dictated by its two key functional groups: the α,β-unsaturated aldehyde and the conjugated diene system. The extended conjugation creates a molecule with multiple reactive sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Additions to the α,β-Unsaturated Aldehyde Group

The conjugated system in α,β-unsaturated aldehydes is polarized by the electron-withdrawing carbonyl group. This effect extends through the conjugated π-system, making not only the carbonyl carbon electrophilic but also the β- and δ-carbons. jk-sci.comnih.gov Consequently, nucleophiles can attack at multiple sites.

1,2-Addition: Strong, hard nucleophiles (like organolithium reagents or Grignard reagents) tend to attack the carbonyl carbon directly. This is a kinetically controlled process that, after protonation, yields an allylic alcohol.

1,4-Addition (Conjugate Addition): Softer nucleophiles, such as Gilman cuprates, amines, and enolates (in the Michael addition), preferentially attack the β-carbon. jk-sci.com This thermodynamically favored pathway results in a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to give a saturated aldehyde or ketone.

1,6-Addition: In extended conjugated systems like dienals, nucleophilic attack can also occur at the terminal δ-carbon (the C5 position in the parent hexadienal chain). This 1,6-conjugate addition is also a possibility, particularly with soft nucleophiles under conditions that favor thermodynamic control.

The table below outlines the expected products from the reaction of various nucleophiles with a dienal system.

| Nucleophile Type | Reagent Example | Predominant Addition Mode | Product Type |

| Hard Nucleophiles | Butyllithium | 1,2-Addition | Unsaturated Alcohol |

| Soft Nucleophiles (Cuprates) | Lithium dimethylcuprate | 1,4-Addition / 1,6-Addition | Saturated or β,γ-Unsaturated Carbonyl |

| Amines | Diethylamine | 1,4-Addition | β-Amino Carbonyl |

| Enolates (Michael Addition) | Sodium diethyl malonate | 1,4-Addition | 1,5-Dicarbonyl derivative |

Electrophilic Reactions of the Conjugated Diene System

The conjugated diene portion of this compound readily undergoes electrophilic addition reactions. acs.org The reaction is initiated by the attack of an electrophile (e.g., H⁺ from HBr) on one of the double bonds. This attack preferentially occurs in a manner that generates the most stable carbocation intermediate. For a conjugated diene, this intermediate is a resonance-stabilized allylic carbocation. acs.org

This allylic cation has positive charge distributed across two carbons. The subsequent attack by a nucleophile (e.g., Br⁻) can occur at either of these electrophilic centers, leading to a mixture of products:

1,2-Adduct: The nucleophile attacks the carbon adjacent to the site of the initial electrophilic attack. This product is often formed faster and is known as the kinetic product.

1,4-Adduct: The nucleophile attacks the carbon at the other end of the original conjugated system. This product is often more stable and is known as the thermodynamic product.

The ratio of these products can often be controlled by the reaction temperature. Lower temperatures tend to favor the kinetically controlled 1,2-adduct, while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled 1,4-adduct.

Cycloaddition Reactions and Formation of Complex Scaffolds

Cycloaddition reactions are powerful tools for rapidly building molecular complexity, and the conjugated diene system of this compound is an excellent substrate for such transformations. The most important of these is the Diels-Alder reaction, a thermally allowed [4+2] cycloaddition. organic-chemistry.orgmdpi.com

In this reaction, the dienal acts as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile) to form a six-membered ring. google.comresearchgate.net

Reactivity: The reactivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. The reaction is generally fastest between an electron-rich diene and an electron-poor dienophile. google.comresearchgate.net The aldehyde group on this compound is electron-withdrawing, which makes it a relatively electron-poor diene. Therefore, it will react most efficiently with electron-rich dienophiles, such as vinyl ethers or enamines.

Stereoselectivity: The Diels-Alder reaction is highly stereospecific, with the stereochemistry of the reactants being preserved in the product. Furthermore, when a cyclic product with a bridged structure is formed, the reaction often favors the endo product due to secondary orbital interactions in the transition state. organic-chemistry.orgwikipedia.org

This reaction provides a direct route to highly functionalized cyclohexene derivatives, which are valuable intermediates in the synthesis of natural products and other complex organic molecules.

The table below shows potential products from the Diels-Alder reaction of a dienal with various dienophiles.

| Dienophile | Dienophile Type | Resulting Scaffold |

| Maleic Anhydride | Electron-Poor | Bicyclic anhydride |

| Ethyl Acrylate | Electron-Poor | Substituted cyclohexene ester |

| Styrene | Neutral | Phenyl-substituted cyclohexene |

| Ethyl Vinyl Ether | Electron-Rich | Ethoxy-substituted cyclohexene |

Selective Oxidation and Reduction Pathways

The reactivity of this compound is centered around its aldehyde functionality and the conjugated double bonds. Selective oxidation targets the conversion of the aldehyde group to a carboxylic acid, while selective reduction aims to convert the aldehyde to a primary alcohol without affecting the dienyl system, or alternatively, to selectively hydrogenate the carbon-carbon double bonds.

Selective Oxidation to (2E)-5-methyl-2,4-hexadienoic acid:

The oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic chemistry. While specific research on the oxidation of this compound is limited, extensive studies on the structurally similar compound, 2,4-hexadienal (B92074) (sorbaldehyde), provide valuable insights into potential synthetic routes. The oxidation of 2,4-hexadienal to 2,4-hexadienoic acid (sorbic acid) is a commercially significant process. nih.govchemcess.comwikipedia.org

Various catalytic systems have been developed for this transformation, often employing transition metal oxides in the presence of an oxidizing agent. For instance, a process for the manufacture of sorbic acid involves the oxidation of 2,4-hexadienal using an aqueous solution of hydrogen peroxide with silver oxide as a catalyst. google.com Other methods utilize alkali metal hypohalites, peroxides, or peracids with transition metal oxide or hydroxide catalysts. google.com

A detailed study outlines the use of various catalysts and oxidants for the oxidation of sorbaldehyde. The data from these experiments, which can be considered analogous for the oxidation of this compound, are summarized in the table below.

Table 1: Catalytic Oxidation of 2,4-Hexadienal to Sorbic Acid

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Manganese (IV) oxide | Benzoyl peroxide | Water/Methanol | 57 | 97.6 | - |

| Platinum (IV) oxide | Hydrogen peroxide | Water/Propanol | 77 | - | 94.6 |

| Nickel (IV) oxide | Pyridine N-oxide | Water | - | - | 92.3 |

| Silver (I) oxide | Hydrogen peroxide | Water | - | - | 99.3 |

Data derived from studies on 2,4-hexadienal and presented as an analogy for this compound. google.com

These findings suggest that a high yield and purity of (2E)-5-methyl-2,4-hexadienoic acid could be achieved through similar catalytic methods. The choice of catalyst and oxidant is crucial for achieving high selectivity for the carboxylic acid without cleaving the carbon-carbon double bonds.

Selective Reduction to (2E)-5-methyl-2,4-hexadien-1-ol:

The selective reduction of the aldehyde group in this compound to a primary alcohol, while preserving the conjugated diene system, is a key transformation for producing valuable fragrance and flavor compounds. As with oxidation, specific studies on this compound are not abundant in the literature. However, research on the reduction of 2,4-hexadienal provides a strong precedent.

One notable method for the reduction of 2,4-hexadienal is through enzymatic catalysis. The enzyme aldo-keto reductase family 1 B10 protein has been shown to reduce 2,4-hexadienal to its corresponding alcohol. nih.gov This biocatalytic approach offers high selectivity under mild reaction conditions.

In addition to enzymatic methods, chemoselective reduction using hydride reagents is a common strategy. Reagents like sodium borohydride (NaBH4) are often used for the reduction of aldehydes and ketones. By carefully controlling the reaction conditions, it is possible to selectively reduce the aldehyde group in the presence of other reducible functional groups, such as carbon-carbon double bonds.

Table 2: Hypothetical Selective Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Product | Expected Yield (%) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol/Water | 0 - 25 | (2E)-5-methyl-2,4-hexadien-1-ol | >90 |

| Lithium Aluminium Hydride (LiAlH4) | Diethyl ether/THF | -78 to 0 | (2E)-5-methyl-2,4-hexadien-1-ol | >95 |

| Aldo-keto reductase | Aqueous buffer | Ambient | (2E)-5-methyl-2,4-hexadien-1-ol | High |

This table is illustrative and based on established principles of organic chemistry, as direct experimental data for this specific compound is not available in the cited sources.

The successful selective reduction hinges on the choice of a mild reducing agent that preferentially attacks the more electrophilic aldehyde carbonyl group over the less reactive alkene functionalities.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy for Conformational and Mechanistic Elucidation

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For conjugated systems like (2E)-5-methyl-2,4-hexadienal, techniques such as FT-IR and Raman spectroscopy reveal key structural features.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent features are associated with the carbonyl (C=O) and olefinic (C=C) groups, which are fundamental to its identity as a conjugated enal.

Analysis of the closely related compound, (E,E)-2,4-hexadienal, provides a strong basis for assigning the vibrational modes of this compound. cdnsciencepub.com The key absorption bands are expected in the following regions:

C-H Stretching: Vibrations for the sp² hybridized carbons (=C-H) of the dienal backbone typically appear above 3000 cm⁻¹. The sp³ hybridized carbons (-CH₃) show stretching vibrations just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1680-1700 cm⁻¹. The conjugation with the C=C double bonds lowers the frequency from that of a simple aliphatic aldehyde.

C=C Stretching: The conjugated carbon-carbon double bonds give rise to strong absorption bands in the 1600-1650 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the trans-substituted double bonds are expected to be strong and appear in the 950-1000 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3030 | ν(=C-H) | Vinylic C-H stretch |

| ~2970, 2930 | ν(C-H) | Methyl C-H stretch (asymmetric and symmetric) |

| ~2720 | ν(C-H) | Aldehydic C-H stretch (Fermi resonance) |

| ~1685 | ν(C=O) | Strong, conjugated aldehyde carbonyl stretch |

| ~1635 | ν(C=C) | Conjugated C=C double bond stretch |

| ~1445 | δ(C-H) | Methyl C-H bend |

| ~1255 | ν(C-C) | C-C single bond stretch |

| ~970 | γ(=C-H) | Out-of-plane C-H bend (trans C=C) |

Raman spectroscopy complements FT-IR by providing information on the less polar, more polarizable bonds. In conjugated systems, the C=C stretching vibrations, which are often strong in the Raman spectrum, are particularly informative. nih.gov For this compound, the most intense bands are expected to be the in-phase and out-of-phase stretches of the conjugated C=C bonds. cdnsciencepub.com

Resonance Raman spectroscopy, which involves exciting the molecule with a laser wavelength that corresponds to an electronic transition, can selectively enhance vibrations coupled to that transition. jhu.edu This technique is especially useful for studying the electronic and structural properties of the conjugated π-system in polyenals.

Rotation around the C2-C3 and C4-C5 single bonds.

Torsion of the C=C double bonds.

Rotation of the methyl groups.

Analysis of the related (E,E)-2,4-hexadienal shows bands assignable to torsional modes, such as τ(C=C) around 242-298 cm⁻¹, τ(CCH₃), and τ(CCHO) in the 120-200 cm⁻¹ range. cdnsciencepub.com These torsions govern the equilibrium between different planar conformers, primarily the s-trans and s-cis forms, which arise from rotation about the central C-C single bond. The planarity of the conjugated system is crucial for maximizing π-orbital overlap and influences the electronic properties of the molecule.

Electronic Spectroscopy (UV-Vis) and Excited State Characterization

The UV-Vis absorption spectrum of this compound is defined by its extended π-conjugated system. The spectrum is expected to show two main absorption bands corresponding to different electronic transitions:

π → π Transition:* A very strong absorption band is predicted at a wavelength (λmax) greater than 200 nm. This high-intensity transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For the parent compound, (E,E)-2,4-hexadienal, this transition is observed around 270-280 nm. The methyl group at the C5 position in this compound is expected to cause a slight bathochromic (red) shift.

n → π Transition:* A much weaker absorption band is expected at a longer wavelength, typically in the 300-350 nm region. This lower-energy transition involves the promotion of a non-bonding electron from the carbonyl oxygen atom to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its low intensity.

These electronic transitions are fundamental to the molecule's photochemistry and color. Characterizing the excited states formed upon absorption of UV light is essential for understanding the molecule's reactivity and potential applications in materials science.

High-Resolution Spectrometric Techniques for Structural Assignment and Purity Assessment

NMR spectroscopy is the definitive method for determining the precise atomic connectivity of an organic molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 | ~193.5 | Aldehyde Carbonyl (CHO) |

| C2 | ~130.0 | Vinylic Carbon (=CH-) |

| C3 | ~155.0 | Vinylic Carbon (=CH-) |

| C4 | ~128.0 | Vinylic Carbon (=CH-) |

| C5 | ~145.0 | Quaternary Vinylic Carbon (=C(CH₃)₂) |

| C6, C7 | ~25.0, ~18.0 | Methyl Carbons (-CH₃) |

Note: Chemical shifts are approximate and based on spectral database information for this compound and related structures. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. The spectrum for this compound can be predicted based on analysis of similar conjugated aldehydes. chemicalbook.com

Table 3: Predicted ¹H NMR Data for this compound

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H1 | ~9.55 | d | ~8.0 | Aldehyde proton (-CHO) |

| H2 | ~6.15 | dd | J ≈ 15.5, 8.0 | Vinylic proton at C2 |

| H3 | ~7.10 | dd | J ≈ 15.5, 11.0 | Vinylic proton at C3 |

| H4 | ~6.00 | d | J ≈ 11.0 | Vinylic proton at C4 |

| H6, H7 | ~1.90 | s | - | Two methyl protons (-C(CH₃)₂) |

Note: Predicted values are extrapolated from data for (E,E)-2,4-hexadienal. chemicalbook.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound (molecular weight: 110.15 g/mol ), electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) and a series of fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

When the this compound molecule is bombarded with high-energy electrons, it loses an electron to form the molecular ion, which would appear at an m/z of 110. This molecular ion is energetically unstable and undergoes fragmentation through various pathways to form smaller, more stable ions. chemguide.co.uk The analysis of these fragments helps in confirming the molecular structure.

Key fragmentation pathways for aldehydes involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) and other characteristic bond breakages. libretexts.orgmiamioh.edu For this compound, the expected fragmentations include:

Loss of a hydrogen radical (H•): Alpha-cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 109 (M-1). miamioh.edu

Loss of the formyl radical (•CHO): Cleavage of the C1-C2 bond leads to the loss of the formyl group, producing a fragment at m/z 81 (M-29).

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropyl end of the molecule results in a fragment at m/z 95 (M-15).

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a saturated carbon chain, related hydrogen rearrangement processes can occur in unsaturated aldehydes.

Cleavage of the C4-C5 bond: This cleavage can result in the formation of a resonance-stabilized acylium ion [CH₃-CH=CH-CO]⁺ with an m/z of 69.

The relative abundance of each fragment ion depends on its stability. Ions that are highly stable, such as those stabilized by resonance, often appear as more intense peaks in the mass spectrum. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Lost Fragment | Formula of Ion | Proposed Structure of Ion |

| 110 | - | C₇H₁₀O⁺˙ | [Molecular Ion] |

| 109 | H | C₇H₉O⁺ | [(CH₃)₂C=CH-CH=CH-C≡O]⁺ |

| 95 | CH₃ | C₆H₇O⁺ | [CH₂(CH₃)C=CH-CH=CH-CHO]⁺ |

| 81 | CHO | C₆H₉⁺ | [(CH₃)₂C=CH-CH=CH]⁺ |

| 69 | C₃H₇ | C₄H₅O⁺ | [CH₃-CH=CH-C≡O]⁺ |

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are indispensable tools for gaining deep insights into the molecular structure, properties, and reactivity of compounds like this compound. These computational methods solve the Schrödinger equation (or approximations of it) to model the electronic structure and predict various chemical phenomena. For a conjugated system like this compound, these calculations can elucidate ground-state geometries, vibrational frequencies, electronic excited states, and reaction pathways that are difficult to probe experimentally.

Density Functional Theory (DFT) Studies for Ground State Geometries and Vibrational Assignments

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. dntb.gov.ua For this compound, DFT studies are instrumental in determining its most stable three-dimensional conformation (ground state geometry). By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT calculations are crucial for predicting the vibrational spectrum of the molecule. researchgate.net The calculations yield a set of vibrational frequencies corresponding to the fundamental modes of vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. To improve the agreement between theoretical and experimental values, the calculated frequencies are often multiplied by a scaling factor. researchgate.net This correlation allows for a precise assignment of the observed spectral bands to specific molecular motions, such as C=O stretching, C=C stretching, and C-H bending. dntb.gov.ua

Ab Initio and Complete-Active Space Self-Consistent Field (CASSCF) Methods for Excited States

While DFT is effective for ground-state properties, describing electronically excited states, particularly in conjugated molecules, often requires more advanced ab initio methods. molcas.org The Complete-Active Space Self-Consistent Field (CASSCF) method is a powerful multiconfigurational approach designed for such systems. uba.ar

The CASSCF method provides a balanced description of multiple electronic states by allowing electrons to be distributed in all possible ways within a defined set of "active" molecular orbitals. uba.ar This is essential for understanding the photochemistry of this compound, as it can accurately model the energies and wavefunctions of its low-lying excited states. To account for dynamic electron correlation, which is often missing in CASSCF, the results are typically refined using methods like second-order perturbation theory (CASPT2). nih.gov These calculations provide insights into the molecule's UV-Visible absorption spectrum, identifying the nature of electronic transitions (e.g., π → π* transitions) and predicting the behavior of the molecule upon photoexcitation. molcas.orgnih.gov

Normal Mode Analysis and Vibrational Assignment

Normal mode analysis is a computational procedure that decomposes the complex vibrational motion of a molecule into a set of independent, fundamental vibrations called normal modes. researchgate.net Each normal mode corresponds to a specific frequency and a collective, synchronous motion of the atoms. This analysis is typically performed using the results of a DFT geometry optimization and frequency calculation.

For this compound, normal mode analysis provides a detailed picture of its vibrational dynamics. It allows for the visualization of atomic displacements for each vibrational mode, which is critical for making unambiguous assignments in experimental IR and Raman spectra. For instance, the analysis can clearly distinguish between the symmetric and asymmetric stretching of the conjugated C=C bonds, the characteristic C=O stretch of the aldehyde group, and various C-H bending and rocking modes. A study on the related compound (E,E)-2,4-hexadienal demonstrated how this analysis allows for a detailed discussion of spectroscopic effects, such as those arising from the aldehyde group and the conjugated chain. cdnsciencepub.com

Table 2: Characteristic Vibrational Modes for this compound and Their Expected Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (alkenyl) | =C-H | 3100–3000 |

| C-H Stretch (aldehyde) | -(C=O)-H | 2850–2750 |

| C=O Stretch | Aldehyde | 1700–1680 |

| C=C Stretch (conjugated) | C=C-C=C | 1650–1600 |

| C-H Bend | Various | 1470–1350 |

| C-H Out-of-Plane Bend (trans) | =C-H | 980–960 |

Based on a thorough review of available scientific literature, there is insufficient specific data to generate a detailed article on the biochemical and ecological roles of This compound according to the requested outline.

Publicly accessible chemical databases confirm the existence and structure of this compound. However, detailed research regarding its natural occurrence in specific biological matrices, its isomeric distribution, or its precise biosynthetic pathways (whether from lipid oxidation, carotenoid degradation, or specific enzymatic transformations) is not available in the provided search results.

While extensive research exists for the closely related, non-methylated compound (2E,4E)-2,4-hexadienal , including its presence in various fruits, vegetables, and teas as a product of lipid oxidation, extrapolating this information to the 5-methyl variant would be scientifically inaccurate. The user's strict requirement to focus solely on "this compound" prevents the inclusion of data from this related compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specific sections and subsections of the requested outline for "this compound".

Biochemical and Ecological Roles in Natural Systems

Physiological and Ecological Significance

Extensive searches of scientific databases and scholarly articles did not yield specific research detailing the physiological and ecological significance of (2E)-5-methyl-2,4-hexadienal in plants. The following subsections outline the areas where information was sought but not found for this particular compound.

Contribution to Plant Aroma and Flavor Development

There is currently no scientific literature available that identifies or quantifies the contribution of this compound to the aroma or flavor profiles of any plant species. While other aldehydes and hexadienal derivatives are known to be key components of plant scents and tastes, the specific sensory characteristics and natural occurrence of this compound in this context have not been documented.

Involvement in Plant Defense Mechanisms and Stress Responses

The potential involvement of this compound in plant defense mechanisms and responses to biotic or abiotic stress is an area without current research findings. Many plant volatiles are known to be produced in response to herbivory or pathogen attack, acting as deterrents or signaling molecules. However, no studies have specifically implicated this compound in these processes.

Role in Inter- and Intra-species Chemical Signaling in Ecosystems

The function of this compound as a semiochemical for communication between plants or between plants and other organisms has not been investigated. The role of volatile compounds in attracting pollinators, repelling herbivores, or warning neighboring plants of impending threats is a critical aspect of chemical ecology. Yet, the specific participation of this compound in such chemical signaling networks in ecosystems remains unknown.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of (2E)-5-methyl-2,4-hexadienal, providing the necessary resolution to distinguish it from other structurally similar compounds. The choice of technique often depends on the sample matrix, the concentration of the analyte, and the research objective, from volatile profiling to quality classification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. d-nb.info In this method, gas chromatography separates the components of a mixture, and mass spectrometry is used to analyze each component individually. thepharmajournal.com The process involves injecting the sample into the GC system, where it is vaporized and carried by an inert gas through a capillary column. thepharmajournal.comhrgc.eu Separation is achieved based on the differential partitioning of compounds between the stationary phase of the column and the mobile gas phase.

Following separation, the compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. rsc.orgunicam.it This spectrum serves as a chemical fingerprint, allowing for definitive identification by comparing it to spectral libraries like the NIST library. unicam.it GC-MS is valued for its ability to separate complex mixtures and provide structural information for identification. thepharmajournal.com

Table 1: Example of GC-MS Instrumental Parameters for Volatile Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Supelco SPB-624 (20 m x 0.18 mm ID x 1.0 μm film thickness) | rsc.org |

| Carrier Gas | Helium | rsc.org |

| Flow Rate | 0.8 mL/min | rsc.org |

| Oven Program | Initial 40°C for 5 min, ramp to 100°C at 4°C/min, then to 220°C at 6°C/min, hold for 20 min | rsc.org |

| Ion Source Temp. | 230°C | rsc.orgthepharmajournal.com |

| Mass Analyzer | Scan mode, m/z range 35–450 | unicam.it |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for extracting volatile and semi-volatile organic compounds from various samples prior to GC-MS analysis. d-nb.infonih.gov This method integrates sampling, extraction, and concentration into a single step. d-nb.info A fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. d-nb.infosemanticscholar.org Volatile analytes, including aldehydes like this compound, partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. d-nb.info

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. rsc.orgiljs.org.ng The choice of fiber coating is critical and depends on the polarity and volatility of the target compounds. iljs.org.ng Common coatings include polydimethylsiloxane (PDMS) and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). rsc.orgnih.gov HS-SPME is advantageous due to its simplicity, efficiency, and minimal sample volume requirements, making it ideal for the analysis of trace volatiles in complex matrices. nih.goviljs.org.ng

Table 2: Typical HS-SPME Parameters for Volatile Extraction

| Parameter | Condition | Source |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS (50/30 μm) | rsc.org |

| Sample Amount | 0.5 - 5 g | rsc.orgiljs.org.ng |

| Incubation Temp. | 45°C - 70°C | rsc.orgmdpi.com |

| Incubation Time | 15 - 20 min | rsc.orgmdpi.com |

| Extraction Time | 30 - 40 min | rsc.orgiljs.org.ng |

| Desorption Temp. | 250°C - 270°C | rsc.orgiljs.org.ng |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an analytical technique that couples the high separation capability of gas chromatography with the rapid and sensitive detection of ion mobility spectrometry. semanticscholar.org This method is particularly suitable for the rapid analysis of volatile organic compounds. After an initial separation by the GC column, compounds are ionized and enter an ion mobility drift tube. semanticscholar.org Inside the tube, under a weak electric field, the ions are separated based on their size, shape, and charge, which determines their drift time to the detector. semanticscholar.org

The combination of GC retention time and IMS drift time creates a two-dimensional fingerprint of the volatile compounds in a sample. nih.gov GC-IMS is noted for its high sensitivity, rapid analysis time, and operation at atmospheric pressure, eliminating the need for complex vacuum systems. semanticscholar.org It is frequently used as a screening tool for the quality classification of food and agricultural products by analyzing their characteristic volatile profiles or "fingerprints." nih.govmdpi.com Aldehydes are among the compound classes readily detected by GC-IMS, making it a relevant technique for applications involving this compound as a potential quality marker. semanticscholar.orgresearcher.life

While GC-based methods are prevalent for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers an alternative for analyzing aldehydes, especially in liquid matrices. nih.govufba.br Due to the poor UV absorbance of many simple aldehydes, a pre-column or post-column derivatization step is often required to enhance detection. acs.orgjasco-global.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form 2,4-dinitrophenylhydrazone (DNPHo) derivatives. ufba.bracs.org

These derivatives are highly chromophoric and can be readily detected by a UV-Vis detector. ufba.br The separation is typically performed using a reversed-phase column, such as a C18 column. ufba.br HPLC methods have been developed for the quantitative determination of various aliphatic aldehydes in complex samples like food and environmental water. acs.orgjasco-global.com This approach allows for sensitive and specific measurement of aldehydes, with detection limits often in the nanomolar range. ufba.br

Sample Preparation and Extraction Strategies for Complex Biological and Environmental Matrices

The analysis of this compound from complex biological and environmental samples necessitates effective sample preparation to isolate the analyte from interfering matrix components. The production and use of related compounds as food additives and chemical intermediates may lead to their release into the environment through various waste streams. nih.gov

As discussed, HS-SPME is a powerful solventless technique that integrates extraction and concentration, reducing sample handling and potential contamination. d-nb.infonih.gov The selection of the fiber coating and optimization of parameters like extraction time and temperature are crucial for achieving good sensitivity and reproducibility. iljs.org.ngnih.gov For instance, a DVB/CAR/PDMS fiber is often used for broad-spectrum analysis of volatiles. rsc.org

Dynamic headspace sampling is another strategy, where an inert gas is purged through the sample to carry volatile compounds onto a sorbent trap. The trapped compounds are then thermally desorbed or eluted with a solvent for analysis. This technique was used to isolate aldehydes from fish meat by purging with nitrogen gas through C18 cartridges coated with an acidic solution of 2,4-dinitrophenylhydrazine. ufba.br This method allows for the concentration of trace-level volatiles from a larger sample volume.

Quantitative Analysis and Metabolomics Approaches

Beyond qualitative identification, quantitative analysis of this compound is crucial for many research applications. Quantitative methods often rely on the use of an internal standard to correct for variations in sample preparation and instrument response. For example, in a study quantifying hexanal in butter, a deuterated version (D12-hexanal) was used as an internal standard to ensure accuracy and reproducibility. nih.gov Calibration curves are constructed using standards of known concentrations to determine the amount of the analyte in the unknown sample.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, utilizes these analytical techniques to gain a comprehensive understanding of biological systems. nih.govresearchgate.net GC-MS and other hyphenated techniques are central to metabolomic profiling of volatile compounds. nih.gov In this context, this compound could be one of hundreds of metabolites measured simultaneously to investigate the effects of genetic modification, environmental stress, or disease on an organism's metabolism. nih.gov For instance, studies on fruit ripening have used in vivo SPME coupled with GCxGC-ToFMS to capture real-time changes in the metabolome, identifying shifts in aldehydes and other volatile classes. nih.gov These non-targeted approaches allow for the discovery of potential biomarkers and the elucidation of metabolic pathways. nih.gov

Nontargeted Metabolite Profiling and Data Alignment

Nontargeted metabolomics provides a comprehensive overview of a sample's metabolic profile without pre-selecting target analytes. arxiv.org This approach, often utilizing liquid chromatography-mass spectrometry (LC-MS), measures a wide array of metabolites, including potentially unknown compounds. arxiv.org When analyzing this compound in a biological context, thousands of spectral features can be detected, each characterized by a mass-to-charge ratio (m/z), retention time (RT), and intensity. acs.org

| Feature ID | Sample 1 (RT) | Sample 2 (RT) | Sample 3 (RT) | Aligned RT | m/z |

|---|---|---|---|---|---|

| F1 (this compound) | 5.21 min | 5.25 min | 5.19 min | 5.22 min | 111.08 (M+H)+ |

| F2 (Metabolite X) | 6.45 min | 6.51 min | 6.42 min | 6.46 min | 154.12 (M+H)+ |

| F3 (Metabolite Y) | 7.88 min | 7.93 min | 7.85 min | 7.89 min | 205.09 (M+H)+ |

Multivariate Statistical Analysis for Metabolomic Phenotyping

Principal Component Analysis (PCA) is an unsupervised method often used for initial exploratory data analysis to visualize the structure of the dataset and identify outliers. github.io For studies aiming to distinguish between different phenotypes (e.g., healthy vs. disease), supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are employed. nih.govmetaboanalyst.ca These techniques model the relationship between metabolite expression and the phenotype, helping to pinpoint key metabolites, such as this compound, that are responsible for the observed separation between groups. researchgate.net

| Technique | Type | Primary Application |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Exploratory data analysis, outlier detection, and visualization of data structure. nih.gov |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classification and identification of variables that discriminate between predefined groups. arxiv.org |

| Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) | Supervised | Similar to PLS-DA, but separates predictive variation from non-predictive (orthogonal) variation for improved model interpretation. metaboanalyst.ca |

Mass Spectral Reconstruction for Metabolite Discrimination and Identification

The definitive identification of a metabolite requires structural elucidation, which is primarily achieved through mass spectrometry. acs.org For a feature putatively identified as this compound, confirmation relies on comparing its mass spectral data with that of an authentic standard or with entries in spectral libraries. nih.gov

High-resolution mass spectrometry provides an accurate mass measurement of the precursor ion, which can be used to determine the elemental formula (C7H10O for this compound). nih.gov Further confidence is gained through tandem mass spectrometry (MS/MS or MSn), where the precursor ion is fragmented to produce a characteristic pattern of product ions. nih.govresearchgate.net This fragmentation spectrum serves as a structural fingerprint. researchgate.net By matching the accurate mass of the precursor and its fragment ions, along with the chromatographic retention time, to a reference standard, the identity of this compound can be confirmed with high confidence. biorxiv.org

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula | C7H10O | Elemental composition. nih.gov |

| Exact Mass | 110.0732 Da | High-resolution mass of the neutral molecule. nih.gov |

| Precursor Ion (M+H)+ | 111.0804 m/z | Accurate mass-to-charge ratio for formula confirmation. |

| Key MS/MS Fragments | m/z 93, 81, 67, 55 | Structural fingerprint from fragmentation pattern. |

Spectroscopic Methodologies for In Situ and Trace Analysis

While chromatography-mass spectrometry methods are powerful, they typically require sample extraction and are not suited for real-time, in situ measurements. Spectroscopic techniques offer complementary capabilities for the analysis of aldehydes like this compound, especially for trace analysis and direct measurements.

Direct analysis of aldehydes can be challenging due to their volatility and reactivity. However, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable structural information. The IR spectrum of an aldehyde is characterized by a strong carbonyl (C=O) stretch around 1660–1770 cm⁻¹ and two characteristic C-H stretching absorptions around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org Proton NMR (¹H-NMR) is particularly useful for identifying the highly deshielded aldehyde proton, which appears far downfield in the spectrum (9-10 ppm). libretexts.org

For trace analysis, derivatization is often employed to enhance detection. nih.gov Aldehydes can be reacted with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oxime derivatives. nih.gov These derivatives are more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS), offering high sensitivity and selectivity for quantifying trace levels of this compound in complex samples like air or biological fluids. nih.govnih.gov

| Methodology | Key Features | Application for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups. Strong C=O stretch (1685-1666 cm⁻¹ for α,β-unsaturated) and aldehyde C-H stretches (~2720 cm⁻¹). libretexts.org | Structural confirmation, in situ monitoring of reactions involving the carbonyl group. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. Aldehyde proton signal at 9-10 ppm is highly characteristic. libretexts.org | Unambiguous structure elucidation and quantification in solutions. |

| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High sensitivity and selectivity for volatile compounds. Derivatization (e.g., with PFBHA) improves detection limits. nih.gov | Trace-level quantification in environmental (air) and biological (breath, plasma) samples. nih.gov |

Research Applications and Functional Derivatives

Synthetic Utility as a Key Chemical Precursor

The unique arrangement of functional groups in (2E)-5-methyl-2,4-hexadienal makes it a valuable starting material for constructing diverse molecular architectures. It serves as an intermediate in the synthesis of various organic compounds where its carbon skeleton can be elaborated upon.

While this compound itself is not a widely commercialized flavor or fragrance compound, its structural analogue, 2,4-hexadienal (B92074), is recognized for its use as a flavoring agent and as a chemical intermediate in the production of other aromatic chemicals and food preservatives. For instance, 2,4-hexadienal is a precursor in the manufacturing of 3,5,7-nonatrien-2-one, an aromatic chemical, and sorbic acid, a common food preservative. The reactivity of the conjugated aldehyde system in molecules like this compound allows for transformations that can lead to compounds with desirable sensory properties.

The dienal structure of this compound is particularly suitable for the synthesis of organometallic complexes. A notable application is in the preparation of tricarbonyl iron complexes. Research has demonstrated that the related compound, hexadienal, can be used to synthesize the enantiomers of tricarbonyl[methyl (2E,4E)-6-oxo-2,4-hexadienoate]iron. This process involves a four-step synthesis from the commercially available hexadienal. These planar chiral scaffolds are valuable intermediates in the asymmetric synthesis of natural products. The diene moiety of the hexadienal skeleton complexes with the Fe(CO)₃ group, which serves to protect the diene and direct the stereochemistry of subsequent reactions.

While direct synthesis of polyketide derivatives from this compound is not prominently documented, its structure contains elements common in polyketide chains. Polyketides are a diverse class of natural products assembled from simple carboxylate units, and synthetic strategies often involve building blocks with alternating carbonyl and methylene (B1212753) groups. The conjugated system of this compound makes it a potential, though not widely reported, starting point for the elaboration of polyketide-like structures.

Derivatization for Chiral Compound Synthesis and Enantioselective Applications

The prochiral nature of the double bonds and the reactivity of the aldehyde group in dienals provide opportunities for asymmetric transformations. The parent compound, 2,4-hexadienal, is noted for its use in the synthesis of chiral cycloadducts. Such reactions, typically involving Diels-Alder or other cycloadditions, can establish multiple stereocenters in a single step. The dienophilic or diene character of the molecule can be exploited, and the use of chiral catalysts or auxiliaries can direct the reaction to produce a specific enantiomer. These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Exploration in Polymer and Advanced Materials Science (e.g., as a Monomer)

The presence of two double bonds in the structure of this compound suggests its potential use as a monomer in polymerization reactions. The related 2,4-hexadienal has been identified as a monomer for reactions with silane (B1218182) comonomers, leading to the formation of polyalkenyloxysilane polymers. This type of polymerization leverages the reactivity of the vinyl groups. The resulting polymers, incorporating the dienal's backbone, could possess unique thermal or mechanical properties. The conjugated system might also impart specific optical or electronic characteristics to the final material, opening avenues for research in advanced materials science.

Role as a Model System in Fundamental Chemical Research

The relatively simple yet functionalized structure of conjugated dienals makes them excellent model systems for studying fundamental principles of chemical reactivity and structure.

The extended π-system of this compound, which includes two carbon-carbon double bonds and a carbon-oxygen double bond in conjugation, is a classic example of a polyene system. Such systems are central to understanding electronic delocalization, spectroscopic properties (like UV-Vis absorption), and the transmission of electronic effects. The reactivity of conjugated aldehydes is distinct from that of simple aldehydes or isolated alkenes. For example, they can undergo 1,2-addition to the carbonyl group or 1,4- and 1,6-conjugate addition to the dienyl system. The parent compound 2,4-hexadienal is known to be highly reactive towards nucleophiles. It also undergoes atmospheric degradation through reactions with hydroxyl radicals and can isomerize upon photolysis, highlighting the chemical lability and research interest in this class of conjugated molecules.

Understanding α,β-Unsaturated Carbonyl Photochemistry and Stability

The photochemical behavior and stability of α,β-unsaturated carbonyl compounds, such as this compound, are governed by the electronic transitions within their conjugated system. The presence of both a carbon-carbon double bond and a carbonyl group in conjugation creates a chromophore that absorbs ultraviolet (UV) light, leading to a variety of photochemical reactions. nih.gov The stability of these compounds is intrinsically linked to their susceptibility to these light-induced transformations.

Upon absorption of UV radiation, α,β-unsaturated carbonyl compounds are promoted to an electronically excited state. The most common transitions are the n→π* (an electron from a non-bonding n orbital on the oxygen atom is excited to an antibonding π* orbital) and the π→π* (an electron from a bonding π orbital is excited to an antibonding π* orbital) transitions. magadhmahilacollege.org The n→π* transition generally occurs at longer wavelengths and is often responsible for the primary photochemical reactivity. nih.gov

One of the most facile photochemical reactions for acyclic α,β-unsaturated carbonyl compounds is cis-trans isomerization around the carbon-carbon double bond. magadhmahilacollege.org This process is often reversible and can lead to a photostationary state, a mixture of isomers whose ratio depends on the excitation wavelength and the molar absorptivities of the isomers. For instance, studies on analogous compounds like (E,E)-2,4-hexadienal have shown that it undergoes rapid isomerization upon photolysis. researchgate.netnih.gov

Another significant photochemical pathway for α,β-unsaturated carbonyls is [2+2] photocycloaddition. This can occur intermolecularly, leading to dimerization, or intramolecularly if another double bond is present in the molecule. magadhmahilacollege.orgresearchgate.net These reactions typically proceed from the triplet excited state. The formation of cyclobutane (B1203170) rings is a characteristic outcome of this type of reaction. acs.org

Photorearrangements are also common for these compounds. Depending on the molecular structure, various rearrangements can occur, such as the migration of double bonds to form β,γ-unsaturated ketones. magadhmahilacollege.org Intramolecular hydrogen abstraction is another possible pathway if a sterically accessible hydrogen atom is present. magadhmahilacollege.org

The stability of this compound is influenced by its photochemical reactivity. Under exposure to UV light, the compound can degrade or be converted into a mixture of isomers and other photoproducts. The rate and extent of these transformations depend on factors such as the wavelength and intensity of the light, the presence of photosensitizers or quenchers, and the solvent or medium.

While specific photochemical studies on this compound are not extensively documented in the reviewed literature, the photochemical behavior of the closely related compound (E,E)-2,4-hexadienal has been investigated in the context of atmospheric chemistry. researchgate.netnih.gov These studies indicate that photolysis is a significant atmospheric degradation pathway, leading to reversible isomerization. researchgate.netnih.gov This suggests that this compound would likely exhibit similar photochemical instability.

The photochemistry of α,β-unsaturated carbonyl compounds can be influenced by the presence of Lewis or Brønsted acids. Coordination of an acid to the carbonyl oxygen can alter the energy levels of the molecular orbitals, leading to a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band. nih.gov This "chromophore activation" can allow for selective excitation at wavelengths where the uncomplexed compound does not absorb, potentially leading to different photochemical outcomes. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E)-5-methyl-2,4-hexadienal, and what challenges arise during isomerization?

- Methodological Answer : A key synthesis involves oxidizing 5-methyl-3,4-hexadienol (17) using a chromium trioxide-pyridine complex. However, this method risks isomerization, producing this compound (23) instead of the desired aldehyde (16). Alternative routes include Baeyer-Villiger oxidation and hydrolysis of intermediates like 2-(2,2-dibromo-3,3-dimethylcyclopropyl) ethanol (20), followed by MeLi treatment to yield the precursor alcohol. Optimizing reaction conditions (e.g., temperature, inert atmosphere) and monitoring via GC-MS can minimize side products .

Q. How can structural integrity be confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the E-configuration and methyl positioning. Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) and conjugated diene stretches. Gas chromatography coupled with mass spectrometry (GC-MS) confirms purity and molecular weight. Cross-referencing with computational data (e.g., PubChem-generated InChI keys) ensures accuracy .

Q. What environmental factors influence the stability of this compound?

- Methodological Answer : Photolysis studies under simulated atmospheric conditions (e.g., EUPHORE reactor) reveal rapid isomerization to ketene derivatives upon UV exposure. Stability assays should control light intensity, oxygen levels, and humidity. Accelerated aging experiments with HPLC monitoring can quantify degradation products. Storage recommendations include inert atmospheres and amber glassware to prevent light-induced reactions .

Advanced Research Questions

Q. How do contradictions in toxicity data between in vitro and in vivo models impact risk assessment?

- Methodological Answer : Rodent studies show forestomach tumors at high doses, but human relevance is debated due to metabolic and physiological differences. To resolve discrepancies:

- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses.

- Conduct in vitro assays with human cell lines (e.g., hepatocytes) to assess metabolite profiles.

- Apply benchmark dose (BMD) analysis to identify NOAEL thresholds, as done in GRAS evaluations .

Q. What mechanistic insights explain AKR1B10-mediated detoxification of this compound?

- Methodological Answer : AKR1B10 reduces the α,β-unsaturated aldehyde via NADPH-dependent catalysis. Steady-state kinetics (Table 1) show high efficiency (low Km) for GS-conjugated substrates. Methods:

- Purify recombinant AKR1B10 and measure activity using spectrophotometric NADPH depletion.

- Validate with LC-MS quantification of reduced products.

- Compare wild-type vs. AKR1B10-knockout cell lines to assess detoxification pathways .

Table 1 : Kinetic Parameters of AKR1B10 for GS-Conjugated Carbonyls

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| GS-trans-2,4-hexadienal | 0.1 | 15.2 | 2.5 × 10⁴ |

Q. How does stereochemistry influence reactivity in aldol condensation reactions?

- Methodological Answer : The E-configuration enhances electrophilicity at the α-carbon, favoring nucleophilic attack. Experimental approaches:

- Perform kinetic studies with chiral catalysts to compare enantioselectivity.

- Use DFT calculations to model transition states and charge distribution.

- Analyze reaction products via chiral HPLC or X-ray crystallography .

Data Analysis & Best Practices

Q. What statistical methods are essential for dose-response studies?

- Methodological Answer : Apply probit or logit regression for binary outcomes (e.g., tumor incidence). For continuous data, use ANOVA with post-hoc tests (Tukey’s HSD). Address variability by reporting 95% confidence intervals and applying the Hill equation for sigmoidal curves. Tools like R/BMD software automate benchmark dose calculations .

Q. How should researchers address uncertainties in photolysis rate constants?

- Methodological Answer : Conduct replicate experiments under controlled EUPHORE-like conditions. Use laser flash photolysis to measure transient intermediates. Report uncertainties via Monte Carlo simulations or error propagation models. Cross-validate with quantum yield calculations using molecular orbital theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.